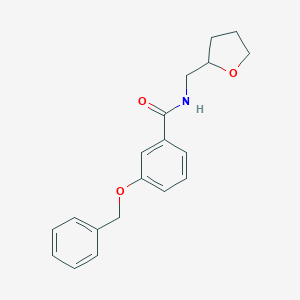
3-(benzyloxy)-N-(tetrahydro-2-furanylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzyloxy)-N-(tetrahydro-2-furanylmethyl)benzamide is an organic compound with a complex structure that includes a benzamide core, a benzyloxy group, and an oxolan-2-ylmethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzyloxy)-N-(tetrahydro-2-furanylmethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable halide under basic conditions.
Introduction of the oxolan-2-ylmethyl group: This step involves the reaction of oxirane with a suitable nucleophile to form the oxolan-2-ylmethyl group.
Formation of the benzamide core: The final step involves the reaction of the benzyloxy and oxolan-2-ylmethyl intermediates with benzoyl chloride under basic conditions to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-(benzyloxy)-N-(tetrahydro-2-furanylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The benzamide core can be reduced to form a corresponding amine.
Substitution: The benzyloxy group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(benzyloxy)-N-(tetrahydro-2-furanylmethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(benzyloxy)-N-(tetrahydro-2-furanylmethyl)benzamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
3-(benzyloxy)-N-methylbenzamide: Similar structure but lacks the oxolan-2-ylmethyl group.
N-[(oxolan-2-yl)methyl]benzamide: Similar structure but lacks the benzyloxy group.
3-(benzyloxy)benzamide: Similar structure but lacks the oxolan-2-ylmethyl group.
Uniqueness
3-(benzyloxy)-N-(tetrahydro-2-furanylmethyl)benzamide is unique due to the presence of both the benzyloxy and oxolan-2-ylmethyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C19H21NO3 |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
N-(oxolan-2-ylmethyl)-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C19H21NO3/c21-19(20-13-18-10-5-11-22-18)16-8-4-9-17(12-16)23-14-15-6-2-1-3-7-15/h1-4,6-9,12,18H,5,10-11,13-14H2,(H,20,21) |
Clave InChI |
BOEXKUDZKCOTDT-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
SMILES canónico |
C1CC(OC1)CNC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-butyl-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B269224.png)
![2-(4-isopropylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B269227.png)
![N-(sec-butyl)-4-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B269231.png)
![N-isopropyl-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B269234.png)
![3-chloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-1-benzothiophene-2-carboxamide](/img/structure/B269238.png)
![2-methyl-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B269239.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B269242.png)
![2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B269244.png)
![4-isobutoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B269247.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-ethyl-N-phenylbenzamide](/img/structure/B269250.png)
![3-[(2,2-dimethylpropanoyl)amino]-N-propylbenzamide](/img/structure/B269252.png)
![3-chloro-N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B269256.png)
![N-[3-(acetylamino)phenyl]-2-isopropoxybenzamide](/img/structure/B269257.png)
![2-phenoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B269259.png)
